Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic Acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid. Due to the limited availability of specific experimental data in public literature for this compound, this document outlines the expected analytical outcomes and detailed experimental protocols based on established chemical principles and spectroscopic data from structurally analogous molecules.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 5-(1H-Pyrazol-1-ylmethyl)furan-2-carboxylic acid |
| CAS Number | 386736-99-8 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Canonical SMILES | C1=CN(N=C1)CC2=CC=C(O2)C(=O)O |
Proposed Structure
The proposed chemical structure of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid is presented below. The elucidation of this structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Chemical structure of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid based on its structure and data from analogous compounds.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | d | 1H | Pyrazole-H3 |
| ~7.45 | d | 1H | Pyrazole-H5 |
| ~7.20 | d | 1H | Furan-H3 |
| ~6.50 | d | 1H | Furan-H4 |
| ~6.30 | t | 1H | Pyrazole-H4 |
| ~5.50 | s | 2H | -CH₂- |
| ~12.0-13.0 | br s | 1H | -COOH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | -COOH |
| ~150.0 | Furan-C2 |
| ~145.0 | Furan-C5 |
| ~140.0 | Pyrazole-C3 |
| ~130.0 | Pyrazole-C5 |
| ~120.0 | Furan-C3 |
| ~112.0 | Furan-C4 |
| ~106.0 | Pyrazole-C4 |
| ~50.0 | -CH₂- |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium | C=C and C=N stretches (Aromatic rings) |
| ~1200 | Strong | C-O stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 192.05 | [M]⁺ (Molecular Ion) |
| 147.04 | [M - COOH]⁺ |
| 125.04 | [M - COOH - N₂H]⁺ |
| 95.04 | [Furan-CH₂-pyrazole fragment]⁺ |
| 68.03 | [Pyrazole]⁺ |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid. These are representative methods and may require optimization.
Synthesis
A plausible synthetic route for 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid involves the N-alkylation of pyrazole with a suitable furfural derivative, followed by oxidation of the aldehyde to a carboxylic acid.
Caption: Proposed synthesis workflow for the target compound.
Step 1: N-Alkylation
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To a solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq) in DMF dropwise.
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Heat the reaction mixture to 60 °C and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 5-(1H-pyrazol-1-ylmethyl)furan-2-carbaldehyde.
Step 2: Oxidation
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Dissolve the product from Step 1 in a mixture of t-butanol and water.
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Add 2-methyl-2-butene (4.0 eq).
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To this solution, add a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 6 hours.
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Quench the reaction with a saturated solution of sodium thiosulfate.
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Acidify the mixture with 1M HCl to pH 2-3.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.
Characterization
NMR Spectroscopy
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Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the spectra using appropriate software to perform phasing, baseline correction, and integration.
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Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with spectra of similar compounds.
IR Spectroscopy
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Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
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Record the spectrum from 4000 to 400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
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Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
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Acquire the mass spectrum in both positive and negative ion modes.
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Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
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Analyze the fragmentation pattern to further support the proposed structure.
Structure Elucidation Logic
The following diagram illustrates the logical workflow for the structure elucidation of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.
Caption: Logical workflow for structure elucidation.
This comprehensive approach, integrating synthesis with multiple spectroscopic techniques, provides a robust framework for the unambiguous structure determination of 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid.
